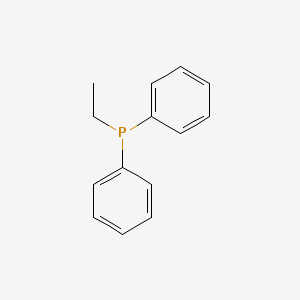

Ethyldiphenylphosphine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOIAOOSKMHJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073207 | |

| Record name | Phosphine, ethyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-01-2 | |

| Record name | Ethyldiphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, ethyldiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 607-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, ethyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Steric Parameters the Tolman Cone Angle :proposed by Chadwick A. Tolman, the Cone Angle θ is a Quantitative Measure of the Steric Bulk of a Phosphine Ligand.libretexts.orgit is Defined As the Apex Angle of a Cone Centered on the Metal Atom That Encompasses the Van Der Waals Radii of the Ligand S Outermost Atoms.manchester.ac.uk

Small Cone Angle: Ligands with small cone angles are less sterically demanding, allowing multiple ligands to coordinate to the metal center.

Large Cone Angle: Bulky ligands with large cone angles favor the formation of coordinatively unsaturated, low-coordinate metal complexes. libretexts.org These species are often more reactive and can be crucial for enabling challenging catalytic steps, such as the oxidative addition of unreactive substrates (e.g., aryl chlorides) or promoting reductive elimination. fishersci.canih.gov

Ethyldiphenylphosphine has a moderate cone angle, estimated to be around 136°, which is slightly larger than that of trimethylphosphine (B1194731) but smaller than that of the very bulky tricyclohexylphosphine (B42057) or tri-tert-butylphosphine (B79228). This intermediate size allows it to effectively stabilize the metal center without completely blocking substrate access.

Electronic Parameters the Tolman Electronic Parameter Tep :the Electronic Effect of a Phosphine Ligand Refers to Its Ability to Donate or Withdraw Electron Density from the Metal Center. This is Quantified by the Tolman Electronic Parameter Tep , Which is Determined by Measuring the C O Stretching Frequency ν Co in a Lni Co ₃ Complex Using Infrared Spectroscopy.wikipedia.org

Heterogeneous Catalysis and Sustainable Chemistry Initiatives

While this compound is primarily used as a ligand in homogeneous catalysis, the principles associated with it are central to advancing heterogeneous catalysis and broader sustainable chemistry goals. The main drivers for this shift are the desire to improve catalyst recyclability, reduce waste, and utilize more environmentally benign processes. nih.gov

Heterogeneous Catalysis:

A major drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products, which often leads to the loss of expensive and potentially toxic precious metals like palladium. mpg.de A key strategy to overcome this is "heterogenization," which involves immobilizing the homogeneous catalyst onto an insoluble solid support. mdpi.com

Phosphine (B1218219) ligands like this compound can be chemically modified to facilitate this immobilization. For instance, a functional handle can be introduced onto one of the phenyl rings, which can then be used to covalently attach the ligand to supports such as:

Silica or Alumina: Inorganic oxides provide robust, high-surface-area supports.

Polymers: Polystyrene resins are common supports for catalyst immobilization.

Metal-Organic Frameworks (MOFs): These crystalline materials offer a well-defined pore structure for anchoring catalytic complexes. mpg.de

Once the ligand is anchored, the metal precursor is introduced, forming the supported metal-phosphine complex. This heterogeneous catalyst can then be easily separated from the reaction mixture by simple filtration, allowing it to be reused in multiple catalytic cycles. This approach not only prevents the loss of the precious metal but also minimizes product contamination. rsc.org

Sustainable Chemistry Initiatives:

The use of this compound and related catalysts aligns with several principles of green chemistry and sustainability.

Catalyst Recycling: As discussed, immobilizing these catalysts is a direct route to improving sustainability. The recycling of precious metals from spent catalysts is a major industrial focus, as recycled metal has a significantly lower carbon footprint than primary mined metal. basf-catalystsmetals.commatthey.combasf-catalystsmetals.com

Use of Greener Solvents: Research efforts are increasingly focused on adapting catalytic systems to work in more environmentally friendly solvents, such as water or bio-derived alcohols, instead of volatile organic compounds. nih.govnih.gov Ligand design plays a role here; for example, ligands can be sulfonated to make them water-soluble, allowing the reaction to be performed in an aqueous medium. nih.gov

The development and application of catalysts based on ligands like this compound are therefore integral to creating more sustainable chemical manufacturing processes that are both economically viable and environmentally responsible. clariant.com

Coordination Chemistry of Ethyldiphenylphosphine

Ligand Properties and Electronic Characteristics

Ethyldiphenylphosphine (EtPPh₂) is a tertiary phosphine (B1218219) that serves as a versatile ligand in coordination chemistry. Its electronic and steric properties are intermediate between trialkylphosphines, such as triethylphosphine, and triarylphosphines, like triphenylphosphine (B44618), allowing for the fine-tuning of the characteristics of metal complexes. ilpi.comchemimpex.com These properties are primarily dictated by the nature of the substituents—one ethyl and two phenyl groups—attached to the central phosphorus atom.

Phosphine ligands, including this compound, are classified as good σ-donors and moderate π-acceptors. libretexts.org The σ-donation arises from the lone pair of electrons on the phosphorus atom, which can be donated to a vacant orbital on a transition metal center to form a coordinate covalent bond. libretexts.org

The π-acceptor capability of phosphines stems from the interaction between filled d-orbitals on the metal and empty σ* (antibonding) orbitals of the phosphorus-carbon (P-C) bonds. ilpi.comlibretexts.org This process, known as back-donation, involves the transfer of electron density from the metal to the ligand. The extent of this π-acidity can be influenced by the substituents on the phosphorus atom. Electronegative substituents enhance the π-acceptor character of the ligand. ilpi.com In this compound, the combination of electron-donating alkyl (ethyl) and more electron-withdrawing aryl (phenyl) groups allows for a modulation of these donor-acceptor properties.

The balance between steric bulk and electronic influence is a critical aspect of phosphine ligand chemistry, and these factors are not entirely independent. manchester.ac.ukmanchester.ac.uk The properties of this compound are a direct result of the interplay between its ethyl and phenyl substituents.

Steric Effects: The steric hindrance imposed by a phosphine ligand is described by the Tolman cone angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, centered on the metal. The size of the substituents directly impacts the cone angle and, consequently, the coordination environment around the metal center. manchester.ac.uk Larger ligands can influence the coordination number of the complex, reaction rates, and the stability of the catalyst. The steric profile of this compound is influenced by the relatively bulky phenyl groups and the more flexible ethyl group.

| Phosphine Ligand | Formula | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) |

|---|---|---|---|

| Triethylphosphine | P(CH₂CH₃)₃ | 2061.7 | 132 |

| This compound | P(CH₂CH₃)(C₆H₅)₂ | 2063.8 | 136 |

| Triphenylphosphine | P(C₆H₅)₃ | 2068.9 | 145 |

When this compound is oxidized, it forms this compound oxide, (C₆H₅)₂(C₂H₅)P=O. In this compound, the lone pair on the phosphorus atom is engaged in the P=O double bond, and it is no longer available for σ-donation to a metal center. Instead, coordination occurs through the oxygen atom. wikipedia.org

Phosphine oxides act as hard Lewis bases, preferring to coordinate to hard metal centers. wikipedia.org The coordination to a metal typically involves the donation of a lone pair from the oxygen atom, forming an M-O bond. This interaction causes a slight elongation of the P-O bond distance upon complexation, which is consistent with a stabilization of the P⁺-O⁻ ionic resonance structure. wikipedia.org The oxidation-resistant P=O group can stabilize metal complexes, particularly under aerobic conditions.

While this compound itself is achiral, the principles of its structure are fundamental to the design of chiral phosphine ligands, which are pivotal in asymmetric catalysis. nih.gov Chirality in phosphine ligands can be introduced in several ways, such as by incorporating a chiral backbone, placing stereogenic centers on the substituents, or by creating a stereogenic phosphorus center.

The design of a chiral ligand creates a specific three-dimensional environment around the metal center to which it coordinates. nih.govnih.gov This chiral pocket can influence the binding of a prochiral substrate, directing the reaction pathway to favor the formation of one enantiomer over the other. nih.gov The steric and electronic properties of the substituents on the chiral phosphine, analogous to the ethyl and phenyl groups in this compound, are crucial for determining the effectiveness and selectivity of the resulting catalyst. nih.gov The ability to synthesize a wide array of phosphine ligands with varied electronic and steric profiles allows for the creation of highly specialized catalysts for specific enantioselective transformations. nih.govcardiff.ac.uk

Formation of Transition Metal Complexes with this compound

This compound possesses a single phosphorus donor atom and therefore functions as a monodentate ligand. polycil.co.ukalfachemic.com In this coordination mode, the ligand binds to a single metal center through the donation of the phosphorus atom's lone pair of electrons. csbsju.edu This forms a sigma (σ) bond between the phosphorus and the metal. This compound is utilized in the preparation of a variety of transition metal complexes, notably with palladium and nickel, where it serves as a ligand in catalysts for C-C bond formation reactions. polycil.co.uk The flexibility and straightforward synthesis of such monodentate phosphine ligands make them valuable in a wide range of catalytic applications. alfachemic.com

Bidentate Ligand Architectures (e.g., in DPPE Derivatives)

This compound is fundamentally a monodentate ligand, featuring a single phosphorus donor atom. A thorough review of scientific literature did not yield specific examples of bidentate ligands that are direct derivatives of or are synthesized from this compound. The construction of such a ligand would necessitate significant synthetic modification to introduce a second donor site connected by a suitable linker, a process not commonly reported.

Hemilability in Hybrid Ligands Containing Phosphine Functionality

Hemilability describes the behavior of a polydentate ligand where one donor atom can readily dissociate and re-associate from the metal center while the other remains firmly bound. This typically requires a hybrid ligand with both a "strong" (e.g., phosphine) and a "weak" (e.g., ether, amine) donor. While the concept is well-established for various phosphine-containing hybrid ligands, a specific example incorporating an this compound moiety and exhibiting hemilabile coordination behavior could not be identified in the surveyed literature.

Synthesis of Ruthenium(II) Hydrazine (B178648) and Hydrazone Complexes

This compound has been successfully employed as a co-ligand in the synthesis of cationic Ruthenium(II) hydrazine and hydrazone complexes. A straightforward preparative method involves the reaction of this compound with a polymeric ruthenium precursor and hydrazine hydrate.

For instance, the complex [Ru(NH₂NH₂)₂(Ph₂PEt)₄][BPh₄]₂ (where Ph₂PEt is this compound) has been synthesized and characterized. Evidence for the coordination of this compound to the Ru(II) center was established by ³¹P NMR spectroscopy. The resulting complexes are typically air and moisture stable solids. Further reaction of the Ru(II)-hydrazine precursor with acetone (B3395972) can yield the corresponding hydrazone complex, [Ru(NH₂:CMe₂)₂(Ph₂PEt)₄][BPh₄]₂ . The presence of coordinated hydrazine is confirmed by IR spectroscopy, which shows characteristic N-N absorption bands.

| Compound Formula | Key Spectroscopic Data (³¹P NMR, δ ppm) | Key Spectroscopic Data (IR, ν(N-N) cm⁻¹) |

| [Ru(NH₂NH₂)₂(Ph₂PEt)₄][BPh₄]₂ | Not explicitly reported | 1029-1031 |

| [Ru(NH₂:CMe₂)₂(Ph₂PEt)₄][BPh₄]₂ | Not applicable | Not applicable |

Synthesis of Diiron Ethane-1,2-dithiolate Complexes

As a mimic for the active site of [FeFe]-hydrogenases, this compound has been used to synthesize monosubstituted diiron ethane-1,2-dithiolate complexes. The synthesis involves the treatment of the parent complex [Fe₂(CO)₆(μ-SCH₂CH₂S)] with this compound in the presence of a decarbonylating agent like trimethylamine (B31210) N-oxide dihydrate (Me₃NO·2H₂O).

This reaction yields the complex [Fe₂(CO)₅(Ph₂PCH₂CH₃)(μ-SCH₂CH₂S)] with high efficiency (93% yield). tandfonline.com The product was characterized by elemental analysis, IR, and NMR spectroscopy. The successful substitution and coordination of the this compound ligand were unequivocally confirmed by X-ray crystallography. tandfonline.com

| Precursor Complex | Ligand | Product Complex | Yield (%) |

| [Fe₂(CO)₆(μ-SCH₂CH₂S)] | This compound | [Fe₂(CO)₅(Ph₂PCH₂CH₃)(μ-SCH₂CH₂S)] | 93 |

Formation of Nickel(II), Palladium(II), and Platinum(II) Complexes

Coordination with Copper and Gold Centers

This compound is expected to act as a soft donor ligand, forming stable complexes with soft metal ions like copper(I) and gold(I). The coordination chemistry of these metals with analogous phosphines, particularly triphenylphosphine, is thoroughly documented, typically resulting in linear, two-coordinate complexes of the type [M(PR₃)Cl] or higher-coordinate species like [M(PR₃)₂X] or [M(PR₃)₃X]. For example, chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)] , is a well-known linear complex. wikipedia.org Although this compound would be predicted to form similar linear [AuCl(PEtPh₂)] complexes, specific studies detailing its synthesis and structural characterization were not identified in the conducted search. Likewise, a variety of copper(I) halide complexes with phosphine ligands have been reported, but specific examples focusing on this compound are not prevalent in the literature. nih.gov

Structural Elucidation of this compound Metal Complexes

The structures of metal complexes containing this compound are primarily determined using single-crystal X-ray diffraction and various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For the diiron complex [Fe₂(CO)₅(Ph₂PCH₂CH₃)(μ-SCH₂CH₂S)] , a detailed structural analysis has been performed using X-ray crystallography. tandfonline.com The study confirmed that the molecule consists of a butterfly diiron ethane-1,2-dithiolate cluster. It features five terminal carbonyl ligands and one apically-coordinated this compound ligand on one of the iron atoms. tandfonline.com This coordination results in a distorted octahedral geometry around the substituted iron center.

Table of Crystallographic Data for [Fe₂(CO)₅(Ph₂PCH₂CH₃)(μ-SCH₂CH₂S)] tandfonline.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.329(3) |

| b (Å) | 16.591(3) |

| c (Å) | 18.399(4) |

| Fe1–P1 (Å) | 2.2533(10) |

Spectroscopic techniques provide crucial data for complexes in solution. For the Ruthenium(II) hydrazine complexes, ³¹P NMR spectroscopy confirms the coordination of the phosphine ligand to the metal center. IR spectroscopy is used to identify the characteristic stretching frequencies of other coordinated ligands, such as the N-N stretch of hydrazine. For the diiron complex, the IR spectrum is informative for observing the C-O stretching frequencies of the carbonyl ligands, which shift upon substitution of a CO ligand with the more electron-donating this compound ligand.

X-ray Crystallography Studies

Key structural parameters obtained from crystallographic studies of these complexes include:

Metal-Phosphorus (M-P) Bond Length: This distance provides insight into the strength of the coordination bond. Shorter M-P bonds generally indicate stronger interactions. The length is influenced by the metal's identity, its oxidation state, and the other ligands present in the coordination sphere.

Coordination Geometry: this compound can be found in complexes with various coordination geometries, such as square planar, tetrahedral, trigonal bipyramidal, and octahedral. The specific geometry is dictated by the electronic configuration of the metal center and the steric bulk of all coordinating ligands.

P-C and C-C Bond Lengths and Angles: These parameters within the ligand itself are compared to those of the free ligand. Significant deviations upon coordination can indicate electronic effects, such as back-bonding from the metal to the ligand.

Conformation of the Ligand: The orientation of the ethyl and phenyl groups can be determined, providing insight into steric interactions within the complex.

The Crystallography Open Database (COD) contains numerous entries for crystal structures containing the this compound moiety, illustrating its wide application in coordination chemistry. Analysis of these structures shows, for example, that in gold(I) complexes, the P-Au bond length is a key parameter, while in palladium(II) complexes, the ligand influences the planarity of the coordination environment.

Table 1: Representative Crystallographic Data for a Metal-Ethyldiphenylphosphine Complex No specific crystal structure data for a simple metal-ethyldiphenylphosphine complex was available in the search results. The table below is a template showing the type of data presented in such studies.

| Parameter | Value |

|---|---|

| Metal Center | Example: Pd(II) |

| Coordination Geometry | Example: Square Planar |

| M-P Bond Length (Å) | Example: 2.25 - 2.35 |

| P-M-P Bond Angle (°) | Example: 90 - 100 |

| P-Cipso Bond Length (Å) | Example: ~1.83 |

| P-Cethyl Bond Length (Å) | Example: ~1.85 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C NMR)

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of metal-ethyldiphenylphosphine complexes in solution.

³¹P NMR Spectroscopy: This is the most direct method for observing the phosphorus environment. The coordination of this compound to a metal center results in a significant change in the ³¹P chemical shift (δ) compared to the free ligand (δ ≈ -16 ppm). This "coordination shift" (Δδ = δcomplex - δligand) is sensitive to the nature of the metal, its oxidation state, and the other ligands in the complex. The magnitude and sign of the shift provide valuable information about the electronic environment of the phosphorus atom. Furthermore, coupling between the phosphorus nucleus and other NMR-active nuclei (like ¹⁹⁵Pt, ¹⁰³Rh, or other ³¹P nuclei in polyphosphine complexes) can provide definitive evidence of bonding and help elucidate the complex's structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the ethyl and phenyl groups of the ligand. Upon coordination, the chemical shifts of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, as well as the aromatic protons, are altered. The multiplicity of the signals can also be affected by P-H coupling, which can provide structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals changes in the electronic environment of the carbon atoms upon complexation. The signals for the ethyl carbons and the phenyl carbons (ipso, ortho, meta, para) shift upon coordination. The ipso-carbon (the carbon atom of the phenyl ring directly bonded to phosphorus) often shows a significant coordination-induced shift and a change in its ¹JP-C coupling constant, reflecting changes in the P-C bond character.

Table 2: Typical NMR Data for this compound and its Metal Complexes

| Nucleus | Parameter | Free EtPPh₂ | Coordinated EtPPh₂ (Representative) |

|---|---|---|---|

| ³¹P | Chemical Shift (δ, ppm) | ~ -16 | Varies widely (e.g., +10 to +50) |

| ¹H | Chemical Shift (δ, ppm) for -CH₂- | ~ 2.0 | Shifted (e.g., 2.2 - 2.8) |

| ¹H | Chemical Shift (δ, ppm) for -CH₃ | ~ 1.1 | Shifted (e.g., 1.0 - 1.5) |

| ¹³C | Chemical Shift (δ, ppm) for P-Cipso | ~ 138 (d) | Shifted, change in JP-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a complex and to probe the effects of coordination on the ligand's vibrational modes. For metal-ethyldiphenylphosphine complexes, the IR spectrum is characterized by vibrations associated with the phenyl and ethyl groups.

Key features in the IR spectrum include:

P-C Stretching Vibrations: Bands associated with the P-phenyl and P-ethyl stretching modes are observed. The ν(P-Ph) stretching vibration is typically found around 1435 cm⁻¹. Changes in the position and intensity of these bands upon coordination can indicate a change in the P-C bond strength.

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations of the phenyl rings are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear below 3000 cm⁻¹.

Phenyl Ring Vibrations: Characteristic bands for the phenyl ring (C=C stretching) are found in the 1600-1400 cm⁻¹ region.

Metal-Phosphorus (M-P) Vibrations: The most direct evidence of coordination comes from the appearance of new absorption bands in the far-IR region (typically below 600 cm⁻¹). These bands are assigned to the M-P stretching vibrations, confirming the presence of a metal-phosphine bond.

Table 3: Selected IR Absorption Bands for this compound Complexes

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance |

|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | Phenyl group C-H bonds |

| ν(C-H) aliphatic | 3000 - 2850 | Ethyl group C-H bonds |

| ν(C=C) aromatic | 1600 - 1450 | Phenyl ring backbone |

| ν(P-Ph) | ~ 1435 | Phosphorus-phenyl bond |

| ν(M-P) | 600 - 200 | Direct evidence of coordination |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (e.g., nitrogen, if present in other ligands) in a purified sample. This experimental data is compared with the theoretical percentages calculated from the proposed molecular formula of the metal-ethyldiphenylphosphine complex. A close agreement between the found and calculated values provides strong evidence for the empirical formula and the purity of the synthesized compound.

Table 4: Example of Elemental Analysis Data for a Hypothetical Complex [M(EtPPh₂)₂Cl₂]

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 55.85 | 55.78 |

| Hydrogen (H) | 5.02 | 5.09 |

Note: Data is for a hypothetical complex with M = Pd for calculation purposes.

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of metal-ethyldiphenylphosphine complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for the analysis of thermally sensitive and non-volatile organometallic complexes. It allows for the transfer of ions from solution to the gas phase with minimal fragmentation. ESI-MS can identify the molecular ion of the complex, often as an adduct with a cation like H⁺, Na⁺, or K⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the complex, as the measured mass can be matched to a unique molecular formula. This is particularly useful for confirming the identity of a new compound and distinguishing between species with similar nominal masses.

The analysis of the isotopic distribution pattern is also a key feature in the mass spectra of metal complexes. Many transition metals have characteristic isotopic signatures, and the observed pattern in the mass spectrum must match the theoretical pattern for the proposed formula, providing a high degree of confidence in the assignment.

Table 5: Representative Mass Spectrometry Data for a Hypothetical Cationic Complex [M(EtPPh₂)₂]⁺

| Parameter | Value |

|---|---|

| Technique | ESI-MS / HRMS |

| Calculated m/z | Example: 533.1234 |

| Found m/z | Example: 533.1230 |

| Assignment | Example: [M(C₁₄H₁₅P)₂]⁺ |

Note: Data is for a hypothetical complex with M = Cu for calculation purposes.

Catalytic Applications of Ethyldiphenylphosphine and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, ethyldiphenylphosphine and its metal complexes are instrumental in a range of chemical reactions, primarily due to the ability of the phosphorus atom to coordinate with a metal center and modify its catalytic behavior.

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comtezu.ernet.in Phosphine (B1218219) ligands, such as this compound, are critical to the success of these reactions, stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. nih.govnih.gov The use of bulky and electron-rich phosphines can significantly enhance the rates of oxidative addition and reductive elimination, leading to improved reaction efficiency. nih.govnih.gov

Homogeneous hydrogenation, often catalyzed by transition metal complexes, is a vital industrial and laboratory process for the reduction of unsaturated compounds. tcichemicals.com Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known example that utilizes a phosphine ligand (triphenylphosphine) to achieve selective hydrogenation of alkenes and alkynes. adichemistry.comwikipedia.org The role of the phosphine ligand is to modulate the electronic and steric properties of the rhodium center, which in turn affects the catalyst's activity and selectivity. adichemistry.com this compound can also serve as a ligand in such catalytic systems. Generally, phosphine additives can increase both the reaction rate and selectivity in hydrogenations catalyzed by palladium nanoparticles. d-nb.info The performance of the catalyst is influenced by both the steric demand and the σ-donating ability of the phosphine ligand. d-nb.info In some systems, phosphines can also act as an antidote to catalyst poisons like sulfur, improving the performance of catalysts such as Pd/C. researchgate.net

This compound has demonstrated significant utility as an organocatalyst, particularly in facilitating carbon-carbon bond formation without the need for a metal center. sigmaaldrich.com Nucleophilic phosphine catalysis typically begins with the addition of the phosphine to an electron-deficient alkene or alkyne, creating a reactive zwitterionic intermediate that can then participate in various transformations. rhhz.netorganic-chemistry.org

The Morita-Baylis-Hillman (MBH) reaction is a powerful method for forming a carbon-carbon bond between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine or a phosphine. wikipedia.orgsynarchive.comprinceton.edu this compound can act as the nucleophilic catalyst in these reactions. sigmaaldrich.comnih.gov The reaction proceeds through the formation of a zwitterionic intermediate after the phosphine adds to the activated alkene. princeton.edubeilstein-journals.org

Similarly, phosphines are excellent catalysts for Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org this compound can catalyze the Michael addition of pronucleophiles to activated alkenes. This process is often a key step in more complex tandem reactions. nih.gov

A highly efficient tandem three-component reaction using this compound as an organocatalyst has been developed for the synthesis of highly functionalized compounds. nih.govdoaj.org This one-step process involves the reaction of an aldehyde, an alkyl acrylate (B77674), and a dialkyl malonate. nih.gov The reaction sequence is believed to start with a Morita-Baylis-Hillman reaction between the alkyl acrylate and the aldehyde, followed by a Michael addition of the dialkyl malonate to the newly formed MBH adduct. nih.gov this compound is crucial as it catalyzes the initial MBH step, and the intermediate species formed in this process acts as an effective base to catalyze the subsequent Michael addition. nih.gov This methodology allows for the straightforward preparation of various compounds bearing hydroxyl and ester functional groups in moderate to good yields. nih.gov

Table 1: this compound-Catalyzed Tandem Three-Component Reaction Yields This table summarizes the yields for the synthesis of various functionalized compounds via the one-pot reaction of an aldehyde, methyl acrylate, and dimethyl malonate, catalyzed by this compound.

| Aldehyde (R-CHO) | Product Yield (%) |

|---|---|

| Benzaldehyde | 85 |

| 4-Chlorobenzaldehyde | 82 |

| 4-Methylbenzaldehyde | 86 |

| 4-Methoxybenzaldehyde | 80 |

| 2-Naphthaldehyde | 88 |

| Cinnamaldehyde | 75 |

| Furfural | 78 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium |

| Rhodium |

| Triphenylphosphine (B44618) |

| Tri-tert-butylphosphine (B79228) |

| Aldehyde |

| Alkyl acrylate |

| Dialkyl malonate |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Methylbenzaldehyde |

| 4-Methoxybenzaldehyde |

| 2-Naphthaldehyde |

| Cinnamaldehyde |

| Furfural |

| Methyl acrylate |

Oxidation Processes

While specific studies detailing the catalytic oxidation of this compound are not abundant, the principles of phosphine oxidation are well-established and can be extrapolated to this compound. In many catalytic cycles, phosphines can be oxidized, which can be either a desired transformation or a catalyst deactivation pathway.

Advanced Oxidation Processes (AOPs) are a class of procedures used for the treatment of wastewater containing organic pollutants. e3s-conferences.orgnih.govnih.govufz.demdpi.com These methods rely on the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals, to oxidize contaminants. e3s-conferences.orgnih.govufz.demdpi.com While not directly focused on this compound as a catalyst, the broader context of oxidation chemistry is relevant to understanding its stability and potential transformations in oxidative catalytic environments.

In the context of catalysis, phosphine ligands can undergo oxidation, and the rate of this process is influenced by the nature of the phosphine. For instance, in rhodium-catalyzed oxidations, the rate of phosphine oxidation generally correlates with the basicity of the phosphine. This suggests that this compound would be more readily oxidized than triphenylphosphine but less so than more basic alkylphosphines like triethylphosphine.

Electrocatalysis for Proton Reduction (e.g., in Fe-S Mimics)

The development of catalysts for the production of hydrogen gas from protons is a significant area of research, with [Fe-Fe]-hydrogenase enzymes serving as a key inspiration. researchgate.netnih.govnih.govrsc.org Synthetic mimics of the active site of these enzymes, often containing iron-sulfur (Fe-S) clusters, are being investigated for their potential as electrocatalysts for proton reduction. researchgate.netnih.govnih.govrsc.org

Phosphine-Catalyzed α-Umpolung Reactions

This compound has demonstrated notable efficacy as a catalyst in α-umpolung reactions. "Umpolung" refers to the reversal of polarity of a functional group. In the context of phosphine catalysis, this typically involves the transformation of an electrophilic center into a nucleophilic one.

A key example is the phosphine-catalyzed α-umpolung–aldol (B89426) reaction for the synthesis of benzo[b]azapin-3-ones. nih.gov In this reaction, the phosphine catalyst adds to an ynone, generating a zwitterionic intermediate that facilitates an intramolecular cyclization. nih.gov Research has shown that the choice of phosphine catalyst is crucial for the reaction's success. While tributylphosphine, a more nucleophilic catalyst, did not yield any product, the use of this compound resulted in a significant increase in the product yield to 74%. nih.gov This highlights the favorable balance of nucleophilicity and steric properties of this compound for this particular transformation. nih.gov

The proposed mechanism involves the initial nucleophilic addition of the phosphine to the ynone, followed by a series of proton transfers and an intramolecular aldol reaction, ultimately leading to the desired heterocyclic product and regeneration of the phosphine catalyst. nih.gov

| Phosphine Catalyst | Yield (%) |

|---|---|

| Tributylphosphine | 0 |

| This compound | 74 |

Enantioselective Catalysis with Chiral Phosphine Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. tcichemicals.com These ligands coordinate to a metal center to create a chiral environment, which directs the stereochemical outcome of the reaction. tcichemicals.com The synthesis of chiral phosphine ligands can be broadly categorized into those with chirality on the phosphorus atom (P-chiral) and those with chirality in the backbone of the ligand. tcichemicals.com

While this compound itself is not chiral, it can be a precursor or a structural motif in the design of more complex chiral phosphine ligands. The electronic and steric properties of the diphenylphosphino group are often incorporated into chiral ligand frameworks to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Asymmetric hydrosilylation is a powerful method for the enantioselective synthesis of chiral alcohols and other silicon-containing compounds. This reaction typically involves the addition of a silicon hydride across a double bond, catalyzed by a transition metal complex bearing a chiral ligand.

Chiral phosphine ligands are frequently employed in these reactions to induce enantioselectivity. For example, palladium complexes containing chiral diphosphine ligands have been used to promote asymmetric hydrophosphination reactions. nih.govnih.gov The structure of the chiral ligand is critical in determining the stereoselectivity of the reaction. The coordination of the chiral phosphine to the metal center creates a chiral pocket that preferentially binds one enantiotopic face of the prochiral substrate, leading to the formation of one enantiomer in excess.

Role of this compound as a Ligand in Catalytic Cycles

In addition to its direct role as an organocatalyst, this compound is widely used as a ligand in transition metal-catalyzed reactions. prochemonline.com Its function as a ligand is to coordinate to the metal center and modify its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. prochemonline.comcfmot.de

Enhancement of Catalyst Activity and Selectivity

The electronic and steric properties of phosphine ligands like this compound are key to their ability to enhance catalyst performance. prochemonline.comcfmot.de

Steric Effects: The steric bulk of this compound, characterized by its cone angle, also plays a crucial role. The size of the ligand can influence the coordination number of the metal complex, the bond angles around the metal, and the rate of ligand association and dissociation. cfmot.de This can have a profound impact on both the activity and selectivity of the catalyst. For instance, in some cross-coupling reactions, bulkier phosphine ligands can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle. ucla.edu Furthermore, the steric environment created by the ligand can control the regioselectivity and stereoselectivity of a reaction by dictating the orientation of the substrates as they approach the metal center. ucla.edunih.gov

In nickel-catalyzed alkyne cyclotrimerization, the introduction of phosphine ligands is known to improve both selectivity and catalytic activity. nih.gov Similarly, in platinum-catalyzed reactions, the choice of phosphine ligand can shift the selectivity between different reaction pathways, such as ethylene (B1197577) hydrophenylation versus benzene (B151609) vinylation. osti.gov The balance of electronic and steric properties offered by this compound makes it a valuable ligand for optimizing a wide range of catalytic transformations. prochemonline.com

Stabilization of Metal Complexes in Catalytic Cycles

The efficacy of a transition metal catalyst is intrinsically linked to the stability of the metal center throughout the catalytic cycle. Ligands play a pivotal role in this context, and this compound is a classic example of a ligand that imparts significant stability to metal complexes, particularly those of late transition metals like palladium, rhodium, and nickel. tcichemicals.comrsc.orgwikipedia.org This stabilization is not merely passive; it is a dynamic contribution that prevents catalyst deactivation and ensures the integrity of the catalytically active species through various oxidative states and coordination numbers.

The primary mechanism by which this compound stabilizes metal complexes is through the formation of a robust metal-phosphorus bond. scbt.com The phosphorus atom possesses a lone pair of electrons that it donates to a vacant d-orbital on the metal center, forming a strong σ-bond. This donation of electron density helps to satisfy the electronic requirements of the metal, particularly in low-valent states such as Pd(0), which are common starting points in many cross-coupling cycles. nih.gov

Furthermore, beyond σ-donation, phosphines like this compound can act as π-acceptors. This occurs through the overlap of filled metal d-orbitals with the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. wikipedia.org This phenomenon, known as back-bonding, strengthens the metal-ligand interaction and modulates the electron density at the metal center. This dual electronic role allows this compound to stabilize both electron-rich and electron-deficient metal intermediates that form during the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the ligand must stabilize the Pd(0) species before oxidative addition and the subsequent Pd(II) intermediates. uwindsor.cauwindsor.ca

The steric profile of this compound, conferred by its two phenyl groups and one ethyl group, also contributes to stabilization. These bulky substituents create a coordinative pocket around the metal center, which can prevent the approach of deactivating species or inhibit undesirable side reactions. scbt.com This steric hindrance can also prevent the aggregation of catalyst particles into inactive bulk metal, a common deactivation pathway for homogeneous catalysts. nih.gov By occupying coordination sites, the ligand ensures that the metal center remains soluble and accessible for the substrate molecules, maintaining the catalytic activity over time. reddit.com

| Feature of this compound | Mechanism of Stabilization | Consequence in Catalytic Cycle |

| σ-Donation | Donates lone pair electrons to the metal center. | Stabilizes low-valent metal states (e.g., Pd(0)) and satisfies the metal's electronic demand. |

| π-Acceptance (Back-bonding) | Accepts electron density from filled metal d-orbitals into P-C σ* orbitals. | Strengthens the metal-ligand bond and electronically modulates the metal center for different reaction steps. |

| Steric Hindrance | Phenyl and ethyl groups create a crowded environment around the metal. | Prevents catalyst aggregation, inhibits side reactions, and maintains the monomeric, active form of the catalyst. |

| Solubilizing Effect | Organic substituents enhance solubility in common organic solvents. | Ensures the catalyst remains in the solution phase, maintaining homogeneity and activity. tcichemicals.com |

Influence on Reaction Kinetics and Stereochemical Outcomes

Influence on Reaction Kinetics:

The rate of a catalytic reaction is often determined by the slowest step in the cycle (the rate-determining step). In many palladium-catalyzed cross-coupling reactions, this can be either the oxidative addition of the substrate to the metal center or the final reductive elimination that forms the product and regenerates the catalyst. ed.ac.uk

Oxidative Addition: The rate of this step is highly sensitive to the electron density at the metal center. This compound is considered a moderately electron-donating ligand. The ethyl group is an electron-donating alkyl group, while the phenyl groups are more electron-withdrawing compared to alkyls. This balanced electronic nature increases the electron density on the metal compared to a ligand like triphenylphosphine, which facilitates the oxidative addition step. fishersci.ca A more electron-rich metal center can more readily insert into the carbon-halide bond of the substrate.

Reductive Elimination: This final product-forming step is often accelerated by steric bulk on the ligand. fishersci.ca The steric crowding imposed by the ligand's substituents encourages the release of the newly formed product molecule from the coordination sphere of the metal. The two phenyl groups of this compound provide moderate steric bulk, which helps to promote reductive elimination. tcichemicals.com

Influence on Stereochemical Outcomes:

While this compound itself is an achiral molecule and therefore cannot induce enantioselectivity in reactions with prochiral substrates, its presence can significantly influence the diastereoselectivity of a reaction. The steric environment created by the ligand around the metal's active site can direct the approach of a substrate that already contains chiral centers. rsc.org

In reactions involving chiral substrates or intermediates, the this compound ligand can favor the formation of one diastereomer over another by creating a sterically biased transition state. The precise stereochemical outcome depends on the specific interactions between the ligand, the metal center, and the substituents on the substrate molecule. For example, in a reaction forming a new stereocenter adjacent to an existing one, the ligand's bulk can create unfavorable steric interactions in the transition state leading to the minor diastereomer, thus enhancing the formation of the major diastereomer. While chiral phosphines are required for high enantioselectivity, the fundamental principle of using steric hindrance to control the geometry of transition states is also applicable to diastereoselective reactions catalyzed by complexes of achiral ligands like this compound. researchgate.net

Ligand Design Principles for Catalytic Success

The remarkable success of transition metal catalysis is largely built upon the rational design of ligands. Phosphines, in particular, have been a cornerstone of ligand development because their properties can be systematically and finely tuned. youtube.comgessnergroup.com this compound serves as an excellent model to illustrate the fundamental principles that guide the design of phosphine ligands for catalytic applications. The two key properties that are manipulated in ligand design are steric effects and electronic effects. nih.gov

Reactivity and Reaction Mechanisms Involving Ethyldiphenylphosphine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction proceeds via an addition-elimination mechanism. libretexts.org The aromatic ring must be activated by at least one strong electron-withdrawing group, typically positioned ortho or para to the leaving group. libretexts.org This activation renders the aromatic ring electrophilic and susceptible to attack by a nucleophile, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The reactivity in SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles and good leaving groups generally facilitate the reaction. Interestingly, in the context of SNAr, fluoride (B91410) is often a good leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. youtube.com

Phosphines, possessing a lone pair of electrons on the phosphorus atom, can act as potent nucleophiles. Their nucleophilicity allows them to attack electron-deficient centers, including the activated carbon atoms in SNAr substrates. While specific examples detailing the use of ethyldiphenylphosphine in SNAr reactions on simple aromatic systems are not prevalent in the reviewed literature, the fundamental principles of phosphine (B1218219) nucleophilicity suggest its potential to participate in such transformations. The reaction would involve the attack of the phosphorus lone pair on the aromatic ring to form a phosphonium (B103445) intermediate, which would then be involved in the subsequent steps of the SNAr mechanism.

Regioselective Reactions (e.g., Lactonization of Diols)

Regioselectivity in chemical reactions is the preference for bond-making or bond-breaking in one direction over all other possible directions. In the context of catalysis, the choice of ligand plays a crucial role in controlling the regioselectivity of a reaction. Phosphine ligands, such as this compound, are widely used in transition metal catalysis to influence the outcome of reactions by modifying the steric and electronic environment of the metal center. researchgate.net

For instance, in the palladium-catalyzed hydroesterification of styrene, the electronic properties of diphosphine ligands were found to control the regioselectivity, with electron-poor phosphines favoring the formation of branched esters. uu.nl Similarly, the regioselectivity of the palladium-catalyzed addition of ethyl phenylphosphinate to terminal acetylenes is highly dependent on the phosphine ligand and the solvent used. rsc.org

While the direct application of this compound as a ligand in the regioselective lactonization of diols is not explicitly detailed in the surveyed literature, the principles of ligand-controlled regioselectivity are well-established. The steric bulk and electron-donating properties of this compound would be expected to influence the coordination of the diol substrate to the metal center, thereby directing the cyclization to selectively form one lactone regioisomer over another. The design of catalyst systems often involves screening a library of phosphine ligands to achieve the desired regioselectivity for a particular transformation. gessnergroup.com

Isomerization Reactions of Metal Vinylidene Units

This compound has been shown to play a key role in the isomerization of metal vinylidene units within cyclic osmium complexes. These isomerization reactions are significant as they represent a novel form of reactivity for unsaturated organometallic compounds. In these systems, this compound acts as a nucleophile to construct cyclic metal vinylidenes.

The electronic properties of this compound are intermediate between the stronger electron-donating trimethylphosphine (B1194731) (PMe₃) and the weaker electron-donating triphenylphosphine (B44618) (PPh₃). This electronic characteristic is crucial in determining the thermodynamic stability of the resulting isomers. Experimental and theoretical investigations have revealed that in the isomerization of cyclic osmium vinylidenes, the thermodynamically more stable product is the one where the metal vinylidene unit is located on the side with the stronger electron-donating phosphine ligand.

The isomerization process is driven by thermodynamic forces, with the system evolving to the lowest energy state. Density Functional Theory (DFT) calculations have been employed to understand the Gibbs free energies of the different isomers, confirming that the observed products are indeed the most thermodynamically favored. These studies highlight the subtle but significant role of the electronic nature of phosphine ligands like this compound in controlling the structure and reactivity of organometallic complexes.

Phosphinite-to-Phosphine Oxide Rearrangements

The rearrangement of phosphinites to phosphine oxides is a common transformation in organophosphorus chemistry, often proceeding through a mechanism analogous to the Michaelis-Arbuzov reaction. This reaction typically involves the conversion of a P(III) species to a more stable P(V) species.

The key precursor for such a rearrangement involving this compound would be ethyl diphenylphosphinite, (C₆H₅)₂POC₂H₅. This compound can be synthesized by the reaction of chlorodiphenylphosphine (B86185) with ethanol (B145695) in the presence of a base like pyridine. prepchem.comprepchem.com

Once formed, ethyl diphenylphosphinite can undergo rearrangement to this compound oxide. This rearrangement can be initiated by various electrophiles or by heating. The reaction proceeds through a quasi-phosphonium intermediate, which then collapses to the thermodynamically stable phosphine oxide. The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond.

Table 1: Synthesis and Properties of Ethyl Diphenylphosphinite

| Property | Value | Reference |

|---|---|---|

| CAS Number | 719-80-2 | sigmaaldrich.com |

| Molecular Formula | C₁₄H₁₅OP | sigmaaldrich.com |

| Molecular Weight | 230.24 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.066 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.59 | sigmaaldrich.com |

Wittig Reactions and Related Olefination Chemistry

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.org The key reagent in this reaction is a phosphorus ylide, also known as a Wittig reagent. wikipedia.org These ylides are typically prepared from a tertiary phosphine, such as this compound.

The preparation of a Wittig reagent from this compound involves a two-step sequence:

Formation of a Phosphonium Salt: this compound reacts with an alkyl halide via an SN2 reaction to form a quaternary phosphonium salt. For example, the reaction with methyl iodide would yield ethylmethyldiphenylphosphonium iodide.

Deprotonation to form the Ylide: The phosphonium salt is then treated with a strong base, such as n-butyllithium, to deprotonate the carbon atom adjacent to the phosphorus, generating the neutral ylide.

The resulting ylide is a resonance-stabilized species with a nucleophilic carbon atom. This nucleophilic carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct, in this case, this compound oxide. libretexts.org The strong P=O bond formed in the phosphine oxide provides the thermodynamic driving force for the reaction. umass.edu

An interesting application of the Wittig reaction is in the synthesis of aryldiphenylphosphine oxides, where the phosphine oxide is the desired product rather than a byproduct. researchgate.net This "inverse" use of the Wittig reaction highlights the versatility of this transformation.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of complex chemical reactions, including those involving organophosphorus compounds like this compound. rsc.orgbeilstein-archives.orgnih.gov These studies provide valuable insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity. chemrxiv.org

In the context of the reactions discussed:

Isomerization of Metal Vinylidene Units: As mentioned previously, DFT calculations have been instrumental in understanding the thermodynamic driving forces behind the isomerization of osmium vinylidene complexes containing this compound. By calculating the Gibbs free energies of the different isomers, researchers can predict and rationalize the observed product distributions.

Phosphine Ligand Effects in Catalysis: Computational studies have been widely used to quantify the steric and electronic effects of phosphine ligands in transition metal catalysis. gessnergroup.com Parameters such as the Tolman electronic parameter (TEP) and the cone angle can be calculated for ligands like this compound to predict their influence on catalytic activity and selectivity in reactions such as cross-coupling and hydroformylation. researchgate.net

Wittig Reaction: DFT calculations can model the entire reaction pathway of the Wittig reaction, from the formation of the ylide to the decomposition of the oxaphosphetane intermediate. These studies can help to explain the stereoselectivity of the reaction (E/Z selectivity) based on the relative energies of the transition states leading to the different alkene isomers.

Pudovik and Arbuzov Reactions: The mechanisms of related phosphorus reactions, such as the Arbuzov reaction, have been studied using DFT. chemrxiv.org These studies analyze the reaction barriers and the stability of intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics. Such insights can be extended to understand the reactivity of phosphinites and phosphine oxides related to this compound.

These computational approaches provide a molecular-level understanding of the reactivity of this compound and its derivatives, complementing experimental observations and guiding the design of new reactions and catalysts.

Transition State Analysis

Transition state analysis is a cornerstone of understanding reaction kinetics, providing a snapshot of the highest energy point along a reaction coordinate. The geometry and energy of the transition state dictate the activation barrier and, consequently, the rate of a chemical reaction. While comprehensive computational studies detailing the transition states for every reaction involving this compound are not extensively available in publicly accessible literature, general principles derived from studies on analogous phosphine ligands can provide valuable insights.

For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine ligand directly influences the energies of transition states for key elementary steps such as oxidative addition and reductive elimination. The electronic properties of this compound, with its combination of electron-donating ethyl and electron-withdrawing phenyl groups, create a balanced electronic environment at the metal center. This balance can modulate the stability of transition states.

Steric factors also play a critical role. The cone angle of this compound, a measure of its steric bulk, influences the coordination environment around the metal center. This can affect the accessibility of substrates and the geometry of the transition state. While specific transition state energy values for this compound-mediated reactions are not readily found, comparative studies on a series of phosphine ligands often allow for the interpolation of its likely behavior.

A hypothetical transition state analysis for a generic cross-coupling reaction involving an aryl halide (Ar-X) and a nucleophile (Nu) catalyzed by a palladium-ethyldiphenylphosphine complex would involve the computational modeling of the following key transition states:

Oxidative Addition Transition State (TSOA): This involves the breaking of the Ar-X bond and the formation of new bonds between the palladium and both the aryl group and the halide. The energy of this transition state is sensitive to the electron-donating ability of the phosphine ligand.

Transmetalation Transition State (TSTM): In reactions like the Suzuki coupling, this step involves the transfer of an organic group from a main group organometallic reagent to the palladium center. The steric bulk of the phosphine can influence the approach of the transmetalating agent.

Reductive Elimination Transition State (TSRE): This is the final step where the new C-C or C-heteroatom bond is formed, and the product is released from the palladium center. The geometry of this transition state is heavily influenced by the steric profile of the phosphine ligand.

Without specific literature data, a detailed data table cannot be constructed. However, the conceptual framework for such an analysis is well-established in computational organometallic chemistry.

Advanced Research Directions and Emerging Applications

Applications in Material Science and Nanomaterials Synthesis

The role of phosphine (B1218219) ligands, including ethyldiphenylphosphine, is crucial in the bottom-up fabrication of nanomaterials. These compounds act as stabilizing or capping agents, controlling the growth, size, and colloidal stability of nanoparticles. In the synthesis of gold nanoparticles (AuNPs), for instance, phosphine oxide derivatives have been employed to stabilize the particles, with the ligand structure influencing their long-term stability. Similarly, phosphine ligands like triphenylphosphine (B44618) are used to stabilize gold-rhodium alloyed nanoparticles, which have applications in electrocatalysis.

| Nanomaterial Type | Role of Phosphine/Phosphine Oxide Ligands | Resulting Application |

| Gold Nanoparticles (AuNPs) | Stabilizing/Capping Agent | Catalysis, Sensing, Biological Imaging |

| Gold-Rhodium (Au-Rh) NPs | Stabilizing Ligand | Electrocatalysis (Oxygen Reduction) |

| Indium Phosphide (InP) QDs | Phosphorus Precursor, Stabilizer | Displays, LED Technologies |

| Cadmium Selenide (CdSe) QDs | Capping Agent in Synthesis | Optoelectronics |

Phosphine ligands are instrumental in designing metal complexes with tailored photophysical properties. Gold(I) complexes, for example, can be rendered highly luminescent by incorporating phosphine ligands functionalized with chromophores. The strong σ-donating abilities of phosphines influence the electronic transitions within the metal complex, including metal-centered transitions and ligand-to-metal charge transfer (LMCT), which are the origins of their luminescence. The strategic design of these ligands allows for the fine-tuning of emission properties for applications in sensors and optoelectronic devices. Cycloplatinated(II) complexes featuring phosphine ligands also exhibit interesting luminescent properties, which can be modulated by the structure of both the cyclometalated and the phosphine ligands.

In the field of OLEDs, phosphine oxide derivatives have emerged as highly effective host and electron-transporting materials (ETMs). The strong electron-withdrawing nature of the phosphoryl (P=O) group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) level, improving electron injection and transport. The tetrahedral geometry around the phosphorus atom in phosphine oxides is beneficial for creating materials with a stable amorphous morphology, which prevents crystallization and enhances the lifespan and efficiency of the OLED device.

Materials like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (POT2T) are used as electron acceptors in combination with donor materials to create exciplexes that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can achieve 100% internal quantum efficiency in OLEDs. The use of phosphine oxide-based host materials has led to high external quantum efficiencies of over 20% in red, green, and blue phosphorescent OLEDs. Furthermore, λ5‐phosphinines, another class of organophosphorus heterocycles, have been successfully used as blue fluorescent emitters in OLEDs.

Biochemical and Biological Research Applications

The unique reactivity of organophosphorus compounds has led to their increasing exploration in biological and biochemical contexts.

Organophosphorus compounds are widely used in medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs approved for clinical use. Phosphines and their derivatives are critical building blocks and ligands in the synthesis of these complex molecules. They are extensively used as ligands in metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. The stereoselective synthesis of organophosphorus compounds is particularly important, as the chirality of these molecules can significantly impact their biological activity. While not a drug itself, the chemical framework of this compound can be a starting point or a key reagent in the multi-step synthesis of biologically active compounds, including phosphine oxides which have shown antitumor, antiviral, and fungicidal activities.

While metalloproteins in nature typically rely on nitrogen, sulfur, or oxygen ligands, recent research has focused on incorporating phosphines to expand their functionality. In a significant advancement, scientists have genetically incorporated a borane-protected phosphine-containing amino acid, P3BF, into a protein. Following incorporation, the phosphine can be deprotected and coordinated to a palladium atom, creating a novel artificial metalloprotein. This breakthrough opens the door to designing metalloenzymes with new catalytic activities, leveraging the unique electronic and steric properties of phosphine ligands that are well-established in homogeneous catalysis. This approach allows for the study of metal-ligand interactions within the defined, complex environment of a protein scaffold, providing insights that are difficult to obtain with purely synthetic models.

Interdisciplinary Research with Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the behavior of phosphine ligands like this compound. These methods provide deep insights into the electronic structure, bond stability, charge distribution, and reactivity of phosphine-metal complexes.

Computational models are used to quantify the steric and electronic properties of phosphines, which govern their performance in catalysis. The Tolman Cone Angle, a measure of a phosphine's steric bulk, and Tolman Electronic Parameter (TEP), derived from infrared spectroscopy of Ni(CO)3L complexes, are key descriptors that can be calculated and refined using computational approaches. These parameters help chemists select the optimal ligand for a specific reaction, such as Suzuki-Miyaura coupling, by predicting how the ligand will affect key steps like oxidative addition and reductive elimination.

Furthermore, computational studies can elucidate the relationship between molecular structure and photophysical properties in luminescent metal-phosphine complexes, guiding the design of new materials for optical applications. By simulating conformational landscapes and reaction pathways, computational chemistry accelerates the discovery and optimization of phosphine ligands and their applications in materials science and catalysis.

Prediction and Discovery of New Chemical Reactions

The discovery of new chemical reactions has been revolutionized by computational chemistry. For phosphine-mediated catalysis, researchers can now move beyond trial-and-error experimentation by using data-driven approaches to predict the outcomes of reactions. nih.gov By creating large databases of phosphine ligands and their computed properties, scientists can screen for promising candidates for a specific catalytic transformation before ever stepping into a laboratory. nih.gov

One such powerful predictive tool is the computationally derived steric feature known as the "minimum percent buried volume" (%Vbur(min)). eurekalert.orgucla.edu This parameter quantifies the steric bulk of a ligand, like this compound, around the metal center to which it is bound. ucla.edu Research has shown that this feature can effectively determine whether a ligand will be active or inactive in certain cross-coupling reactions by revealing a "reactivity cliff," a sharp drop-off in performance once a certain steric threshold is passed. ucla.edu

These computational models allow scientists to draw the structure of a potential ligand, calculate its key descriptive parameters, and predict its activity. ucla.edu This process significantly accelerates the discovery of new and efficient catalysts and, by extension, new chemical reactions, reducing the time, resources, and labor required for experimental synthesis and testing. eurekalert.org

Understanding Ligand Electronic and Steric Properties

The behavior of this compound in a catalytic cycle is governed by a combination of its electronic and steric properties. These two factors are critical in determining the stability of the metal-ligand complex, its reactivity, and the selectivity of the reaction. cfmot.de

Electronic Properties: The electron-donating ability of a phosphine ligand is a crucial electronic factor. This is often quantified using the Tolman Electronic Parameter (TEP). wikipedia.orgchemrxiv.org The TEP is determined experimentally by measuring the frequency of a specific carbon-monoxide bond vibration (ν(CO)) in a nickel-carbonyl complex using infrared spectroscopy. wikipedia.org A lower vibrational frequency indicates a more electron-rich metal center, which is a result of the phosphine ligand being a stronger electron donor. wikipedia.org For this compound, the presence of two phenyl groups and one ethyl group creates a specific electronic environment that influences its σ-donor capabilities. chemrxiv.org

Steric Properties: The steric bulk, or size, of a ligand is quantified by the Tolman cone angle (θ). wikipedia.org This parameter measures the solid angle that the ligand occupies around the metal center. wikipedia.orgoxfordsciencetrove.com It is a critical factor because bulky ligands can influence the number of ligands that can coordinate to a metal, stabilize reactive intermediates, and control the selectivity of a catalytic process. ub.edu The cone angle for this compound is influenced by the spatial arrangement of its two phenyl rings and the ethyl group.

These parameters allow for the quantitative comparison of different phosphine ligands, enabling chemists to rationally select or design the optimal ligand for a desired chemical transformation.

| Ligand Name | Abbreviation | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Tolman Cone Angle (θ) in degrees (°) |

|---|---|---|---|

| Tricyclohexylphosphine (B42057) | PCy₃ | 2056.4 | 170 |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | 182 |

| Trimethylphosphine (B1194731) | PMe₃ | 2064.1 | 118 |

| This compound | PEtPh₂ | 2066.7 | 140 |

| Triphenylphosphine | PPh₃ | 2068.9 | 145 |

| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |

Future Prospects for this compound in Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Catalysis, particularly homogeneous catalysis involving phosphine ligands like this compound, is a cornerstone of this endeavor. cfmot.de The future of this compound is closely linked to its role in creating more sustainable industrial and pharmaceutical manufacturing processes. chemimpex.com

Efficient catalysis directly contributes to sustainability by increasing "atom economy"—maximizing the incorporation of material from the reactants into the final product. This minimizes waste and reduces the need for costly and environmentally damaging separation processes. researchgate.net this compound and its derivatives are used as ligands in a variety of catalytic reactions, such as hydroformylation and cross-coupling, which are fundamental to the production of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.comprochemonline.comsigmaaldrich.com

By fine-tuning the electronic and steric properties of catalysts using ligands like this compound, researchers can develop highly selective and active systems. This increased efficiency can lead to:

Milder Reaction Conditions: More active catalysts can operate at lower temperatures and pressures, significantly reducing energy consumption.

Lower Catalyst Loadings: Highly efficient catalysts can be used in smaller quantities, reducing costs and the environmental impact associated with the metals used in the catalysts.

Enhanced Selectivity: Improved control over reaction outcomes reduces the formation of unwanted byproducts, simplifying purification and minimizing chemical waste. prochemonline.com

As industries continue to seek greener and more economically viable manufacturing routes, the development and application of precisely tailored phosphine ligands will be crucial. semanticscholar.org The continued study of ligands such as this compound will enable the design of next-generation catalysts that are essential for a more sustainable chemical future. prochemonline.comsyensqo.com

Conclusion

Summary of Ethyldiphenylphosphine's Versatility in Academic Research

This compound has proven to be a remarkably versatile and valuable compound in the landscape of academic chemical research. Its utility stems from a combination of steric and electronic properties that make it an effective ligand in a wide array of catalytic reactions. The phosphorus atom's lone pair of electrons allows it to coordinate strongly with various transition metals, while the ethyl and phenyl substituents provide a specific steric environment that can influence the selectivity and efficiency of catalytic processes.

The compound is a cornerstone in the development of catalysts for numerous organic transformations. Its application as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is well-documented. sigmaaldrich.comcfmot.de These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Beyond catalysis, this compound serves as a precursor in the synthesis of other valuable organophosphorus compounds, such as its corresponding oxide and various phosphonium (B103445) salts, further expanding its research applications. chemimpex.com The ability to fine-tune the ligand's properties through modification of its substituents has also made it a key player in the development of new catalytic systems with enhanced performance.

Remaining Challenges and Future Research Opportunities

Future research is likely to focus on the design of novel catalysts based on this compound for new and more challenging chemical transformations. This includes the development of catalysts for "green" chemistry applications that operate under milder conditions, in environmentally benign solvents, and with higher atom economy. There is also potential for its use in asymmetric catalysis, where chiral versions of the ligand could be employed to synthesize enantiomerically pure compounds, a critical need in the pharmaceutical industry. Furthermore, the exploration of this compound-based ligands in emerging areas such as photoredox catalysis and electrosynthesis could open up new avenues for its application. The continued investigation into the fundamental coordination chemistry of this compound with a broader range of metals could also lead to the discovery of novel catalytic activities.

Broader Impact on Chemical Science and Technology